molecular formula C18H19FN2O3S B2462272 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941920-23-6

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2462272
CAS No.: 941920-23-6
M. Wt: 362.42
InChI Key: ATLXVKWNBLYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperidinyl moiety, and a fluorinated aromatic ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidinyl moiety may enhance binding affinity through hydrophobic interactions. The fluorinated aromatic ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylbenzenesulfonamide: Lacks the piperidinyl moiety, resulting in different chemical and biological properties.

    N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide:

Uniqueness

4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-Fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article details its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Piperidine moiety : Often associated with neuroactive properties.
  • Benzenesulfonamide group : Known for its role in various pharmacological activities.

The molecular formula is C17H22F1N2O1SC_{17}H_{22}F_{1}N_{2}O_{1}S, indicating its potential for diverse interactions at the molecular level.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown antiproliferative effects on various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The IC50 values for these cell lines are in the nanomolar range, indicating potent activity against tumor growth .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell division and proliferation. This effect is attributed to its interaction with microtubules, disrupting normal cytoskeletal functions .
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound effectively inhibited angiogenesis, which is essential for tumor growth and metastasis. The results were comparable to known angiogenesis inhibitors like combretastatin A-4 .

Efficacy Data

The following table summarizes the antiproliferative activity of this compound against selected cancer cell lines:

Cell Line IC50 (nM) Mechanism of Action
MCF750Cell cycle arrest in G2/M phase
HT-2930Microtubule disruption
M2145Angiogenesis inhibition

Study 1: Antiproliferative Activity Assessment

A comprehensive study evaluated the antiproliferative effects of various derivatives of benzenesulfonamide, including our compound of interest. The results indicated that modifications in the piperidine ring significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against resistant cancer cell lines .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the cytotoxic effects observed with this compound. It was found that binding to β-tubulin at the colchicine site led to significant cytoskeletal disruption, which is a critical event in inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-12-14(19)5-10-17(13)25(23,24)20-15-6-8-16(9-7-15)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLXVKWNBLYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.